N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide

Catalog No.
S2937647
CAS No.
1208789-75-6
M.F
C18H13N3O4
M. Wt
335.319
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenylox...

CAS Number

1208789-75-6

Product Name

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-phenyl-1,3-oxazole-2-carboxamide

Molecular Formula

C18H13N3O4

Molecular Weight

335.319

InChI

InChI=1S/C18H13N3O4/c22-17(18-20-11-16(24-18)12-5-2-1-3-6-12)19-10-13-9-15(25-21-13)14-7-4-8-23-14/h1-9,11H,10H2,(H,19,22)

InChI Key

GUVRRDHAXRNUAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CO4

Solubility

not available

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a furan ring, an isoxazole moiety, and a phenyloxazole backbone. This compound is notable for its potential applications in medicinal chemistry and drug development due to its interesting chemical properties and biological activities.

The molecular formula of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is C19H16N4O3C_{19}H_{16}N_{4}O_{3}, and it has a molecular weight of approximately 348.36 g/mol. The compound features multiple functional groups that contribute to its reactivity and interaction with biological systems.

Since there's no known function, a mechanism of action cannot be established at this time.

Due to the absence of research, safety concerns or hazards associated with this compound are unknown.

Future Research Directions

  • Investigate the synthetic route for obtaining N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide.
  • Explore its potential biological activity by testing it against various targets like enzymes or receptors.
  • Study its physical and chemical properties for further characterization.
Typical of compounds containing amide, furan, and isoxazole functionalities. Key reaction types include:

  • Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings present in the structure can be involved in electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield corresponding carboxylic acids and amines.

These reactions are significant for modifying the compound to enhance its biological activity or optimize its pharmacological properties.

Preliminary studies suggest that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide exhibits promising biological activities, including:

  • Antimicrobial Properties: The compound may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity: Some derivatives of similar structures have shown cytotoxic effects on cancer cell lines, indicating potential anticancer properties.
  • Anti-inflammatory Effects: Compounds with furan and isoxazole rings often demonstrate anti-inflammatory activities, which could be relevant for therapeutic applications.

Further research is required to elucidate the specific mechanisms through which this compound exerts its biological effects.

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide typically involves several key steps:

  • Formation of Isoxazole Ring: Starting from appropriate precursors, the isoxazole ring can be synthesized using methods such as cyclization reactions involving hydroxylamine derivatives.
  • Furan Introduction: The furan moiety can be introduced through reactions involving furan derivatives and suitable electrophiles.
  • Amide Formation: The final step generally involves coupling the synthesized isoxazole with a phenyloxazole derivative through amide bond formation, often using coupling agents like EDC or DCC in the presence of a base.

These methods allow for the efficient synthesis of the target compound while enabling modifications to improve yield and purity.

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, this compound could serve as a lead structure for developing new drugs targeting bacterial infections or cancers.
  • Chemical Probes: It may be used as a chemical probe in biological studies to investigate specific pathways or mechanisms of action related to its structure.
  • Agricultural Chemicals: Given its potential antimicrobial properties, it might find applications in developing agricultural fungicides or bactericides.

Several compounds share structural similarities with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide, including:

  • N-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide
    • Features a methoxy group instead of a phenyl group.
    • May exhibit different solubility and biological activity profiles.
  • Methyl 5-(furan-2-yloxy)isoxazole-3-carboxylate
    • Contains an ester functional group instead of an amide.
    • Potentially different reactivity patterns due to the ester linkage.
  • N-(4-(5-(Furan-2-yloxy)phenyl)thiazol-2-yloxy)acetamide
    • Incorporates a thiazole ring which could influence biological interactions differently compared to isoxazole.

Unique Characteristics

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide stands out due to:

  • Its unique combination of furan and isoxazole functionalities which may confer distinct pharmacological properties.
  • The specific arrangement of substituents that could enhance binding affinity towards particular biological targets compared to similar compounds.

Multicyclic heteroaromatic frameworks dominate pharmaceutical development due to their capacity to engage diverse biological targets through π-π stacking, hydrogen bonding, and dipole interactions. The furan-isoxazole-oxazole hybrid in N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide exemplifies this principle, combining three distinct heterocycles into a single scaffold.

Synergistic Effects of Furan and Isoxazole Conjugation

The furan ring (C₄H₄O) contributes electron-rich aromaticity, enhancing binding affinity to hydrophobic enzyme pockets. Its conjugation with the isoxazole ring (C₃H₃NO) introduces nitrogen and oxygen heteroatoms, which stabilize charge-transfer interactions with biological targets. This combination creates a planar, rigid structure that minimizes entropic penalties during target binding.

The van Leusen synthesis method, which employs TosMIC (tosylmethyl isocyanide) and aldehydes under basic conditions, is frequently used to construct such fused systems. For instance, the 5-(furan-2-yl)isoxazole moiety in this compound likely originates from a TosMIC-mediated cyclization of furfural derivatives.

Oxazole as a Versatile Bioisostere

The 5-phenyloxazole-2-carboxamide component serves as a bioisostere for carboxylic acid or amide functionalities, improving metabolic stability. Oxazole’s nitrogen atom at position 1 and oxygen at position 3 enable hydrogen bond donation and acceptance, mimicking peptide bonds in protease inhibitors. Structural studies of analogous compounds reveal that 5-aryl substitutions on oxazole enhance π-stacking with tyrosine residues in kinase binding sites.

XLogP3

2.3

Dates

Modify: 2023-08-17

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